molecular formula C20H17FN6OS B2603339 2-({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(4-methylphenyl)acetamide CAS No. 863458-44-0

2-({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(4-methylphenyl)acetamide

Cat. No.: B2603339
CAS No.: 863458-44-0
M. Wt: 408.46
InChI Key: DNCVIHINAIOAMU-UHFFFAOYSA-N
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Description

2-({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a synthetic small molecule of interest in medicinal chemistry and biochemical research. This compound features a complex structure based on a [1,2,3]triazolo[4,5-d]pyrimidine core, a scaffold known to exhibit diverse biological activities and significant potential for pharmaceutical development. The molecular architecture includes a 2-fluorobenzyl group attached to the triazole ring and an acetamide linkage to a p-toluidine (4-methylphenyl) moiety, which may influence its physicochemical properties and biomolecular interactions. While the specific biological target and mechanism of action for this exact compound require further experimental validation, analogs containing the triazolopyrimidine scaffold are frequently investigated as modulators of various enzymatic pathways, including kinase inhibition. Researchers can utilize this chemical as a key intermediate for synthesizing more complex derivatives, a tool for probing biological systems, or a candidate for high-throughput screening assays to discover new therapeutic agents. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN6OS/c1-13-6-8-15(9-7-13)24-17(28)11-29-20-18-19(22-12-23-20)27(26-25-18)10-14-4-2-3-5-16(14)21/h2-9,12H,10-11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCVIHINAIOAMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. The key steps include:

    Formation of the triazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-fluorobenzyl azide and ethyl acetoacetate under acidic or basic conditions.

    Introduction of the sulfanyl group: This step involves the nucleophilic substitution of a suitable thiol reagent with the triazolopyrimidine intermediate.

    Acetamide formation: The final step includes the acylation of the intermediate with 4-methylphenyl acetic acid under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazolopyrimidine core, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydro derivatives

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research indicates that compounds containing the triazolo[4,5-d]pyrimidine moiety exhibit significant anticancer activity. For instance, derivatives of triazolo-pyrimidines have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The compound in focus has shown promising results in preclinical studies targeting multiple cancer types, including non-small cell lung cancer and renal cell carcinoma, through mechanisms involving inhibition of specific kinases such as c-Met .

1.2 Antimicrobial Activity

The sulfanyl group in the compound enhances its interaction with biological targets, potentially leading to antimicrobial effects. Studies have indicated that similar compounds can disrupt bacterial cell wall synthesis or interfere with metabolic pathways, making them candidates for developing new antibacterial agents .

1.3 Neurological Applications

Emerging research suggests that triazole derivatives may possess neuroprotective properties. The compound's structural characteristics allow it to interact with neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Huntington's disease .

Agricultural Applications

2.1 Pesticidal Activity

The compound's unique structure may also lend itself to agricultural applications as a pesticide or herbicide. Compounds with similar triazole structures have been reported to exhibit fungicidal and insecticidal properties. The ability to inhibit specific enzymes in pests could lead to the development of effective crop protection agents .

Material Science

3.1 Polymer Chemistry

In material science, the incorporation of triazole derivatives into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. The compound could serve as a building block in synthesizing advanced materials for applications in coatings and composites .

Case Study: Anticancer Activity

A study published in Molecules demonstrated that a related triazolo-pyrimidine derivative exhibited IC50 values in the low micromolar range against various cancer cell lines. The compound was found to induce cell cycle arrest and apoptosis via the activation of caspase pathways .

Case Study: Antimicrobial Testing

In another study focusing on antimicrobial efficacy, a series of triazole compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the aromatic rings enhanced antibacterial activity significantly .

Tables

Application Area Potential Uses Mechanism of Action
Medicinal ChemistryAnticancer agentsInhibition of kinases (e.g., c-Met)
Antimicrobial agentsDisruption of bacterial cell wall synthesis
Neurological treatmentsInteraction with neurotransmitter systems
AgriculturalPesticidesInhibition of metabolic pathways in pests
Material SciencePolymer additivesEnhancing thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of 2-({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazolopyrimidine core is known to bind to various enzymes and receptors, modulating their activity. The sulfanyl group can enhance the compound’s binding affinity through hydrogen bonding and hydrophobic interactions. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Positional Isomerism: 2-Fluorobenzyl vs. 4-Fluorobenzyl Derivatives

A closely related compound, 2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide (ChemSpider ID: 863453-17-2), differs only in the fluorine substituent’s position on the benzyl group (para vs. ortho) . Key distinctions include:

  • Metabolic stability : Para-substituted fluorophenyl groups are generally more metabolically stable due to reduced steric interactions with enzymes .
Parameter Target Compound 4-Fluorobenzyl Analog
Substituent Position 2-Fluorophenyl 4-Fluorophenyl
Molecular Weight ~428.45 g/mol (estimated) ~428.45 g/mol (exact mass)
Functional Groups Sulfanyl-acetamide, triazolo-pyrimidine Sulfanyl-acetamide, triazolo-pyrimidine

Triazolopyrimidine-Based Pesticides

Compounds like flumetsulam (N-(2,6-difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide) and oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) share structural motifs with the target compound :

  • Flumetsulam : Contains a triazolopyrimidine core but uses a sulfonamide linker instead of sulfanyl-acetamide. This difference likely alters solubility and target specificity (e.g., acetamides may enhance membrane permeability).
Compound Core Structure Linker/Substituent Application
Target Compound Triazolo[4,5-d]pyrimidine Sulfanyl-acetamide, 2-F-benzyl Undefined (research phase)
Flumetsulam Triazolo[1,5-a]pyrimidine Sulfonamide, 2,6-difluorophenyl Herbicide
Oxadixyl Oxazolidinone Methoxy-acetamide Fungicide

Research Findings and Implications

  • Substituent Effects : The 2-fluorophenylmethyl group could reduce metabolic degradation compared to unsubstituted benzyl analogs, as fluorine’s electronegativity stabilizes adjacent bonds .
  • Synthetic Challenges : The ortho-fluorine substituent may complicate synthesis due to steric effects during benzylation steps, necessitating optimized conditions (e.g., longer reaction times or higher temperatures) .

Biological Activity

The compound 2-({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a complex organic molecule that features a triazolo-pyrimidine scaffold. This structural configuration is known for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity is crucial for potential therapeutic applications.

Molecular Structure and Properties

The molecular formula for this compound is C22H19FN6O3SC_{22}H_{19}FN_{6}O_{3}S, with a molecular weight of approximately 466.5 g/mol. The presence of the triazole and pyrimidine rings contributes to its pharmacological potential.

Antimicrobial Activity

Research indicates that compounds containing triazole and pyrimidine moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles demonstrate higher efficacy against Gram-positive bacteria compared to Gram-negative bacteria. Specifically, compounds similar to the one have shown minimum inhibitory concentration (MIC) values as low as 4.0 µg/ml against Staphylococcus aureus .

Anticancer Activity

The anticancer potential of triazolo-pyrimidine derivatives has been extensively studied. In vitro evaluations on various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) have demonstrated promising results. For example, one derivative exhibited IC50 values of 1.06 µM against A549 cells, indicating potent cytotoxicity . The mechanism of action often involves the inhibition of key enzymes such as c-Met kinase, which is implicated in tumor growth and metastasis.

Case Studies

  • Cytotoxicity Evaluation :
    • A study assessed the cytotoxic effects of several triazolo-pyrimidine derivatives against multiple cancer cell lines using the MTT assay. The most effective compound showed IC50 values ranging from 1.06 to 2.73 µM across different cell lines .
  • Enzyme Inhibition :
    • Compounds derived from similar scaffolds were tested for their inhibitory effects on acetylcholinesterase and alkaline phosphatases, showing superior efficacy compared to standard drugs . This suggests potential applications in neurodegenerative diseases as well.
  • Antiviral Activity :
    • Some derivatives have also been evaluated for their antiviral properties against HIV-1 and HIV-2, demonstrating significant inhibition in cell culture assays .

Data Tables

Activity Type Cell Line/Pathogen IC50/MIC Value Reference
AntibacterialStaphylococcus aureus4.0 µg/ml
CytotoxicityA549 (Lung Cancer)1.06 µM
CytotoxicityMCF-7 (Breast Cancer)1.23 µM
CytotoxicityHeLa (Cervical Cancer)2.73 µM
Enzyme InhibitionAcetylcholinesteraseNot Detected
AntiviralHIV-1 and HIV-2Significant Inhibition

Q & A

Q. What are the established synthetic routes for 2-({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(4-methylphenyl)acetamide?

The synthesis typically involves sequential functionalization of the triazolo[4,5-d]pyrimidine core. Key steps include:

  • Coupling reactions to introduce the 2-fluorophenylmethyl group at position 3 of the triazolo-pyrimidine scaffold.
  • Sulfanyl group installation at position 7 via nucleophilic substitution or thiol-ene chemistry.
  • Acetamide linkage formation through condensation of the sulfanyl intermediate with N-(4-methylphenyl)acetamide precursors. Reaction conditions (e.g., solvent polarity, temperature) significantly influence yield, as seen in analogous triazolo-pyrimidine syntheses .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) resolves regiochemistry of the triazolo-pyrimidine core and confirms substituent positions.
  • X-ray crystallography (if crystalline) provides unambiguous structural validation, as demonstrated in related triazolo-pyrimidine derivatives .
  • High-resolution mass spectrometry (HRMS) verifies molecular formula, particularly for sulfur-containing analogs .

Q. What computational tools are used to predict the compound’s physicochemical properties?

  • Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) for reactivity predictions.
  • Molecular dynamics simulations assess solubility and stability in biological matrices.
  • LogP calculators (e.g., SwissADME) estimate lipophilicity, critical for pharmacokinetic profiling .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproducts in large-scale synthesis?

  • Design of Experiments (DoE) applies factorial designs to identify critical variables (e.g., reagent stoichiometry, temperature). For example, flow-chemistry setups (as in Omura-Sharma-Swern oxidations) enhance reproducibility and scalability .
  • In-line analytics (e.g., FTIR, HPLC) enable real-time monitoring of intermediates, reducing side reactions .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Dose-response reevaluation under standardized assay conditions (e.g., fixed ATP concentrations in kinase assays).
  • Off-target profiling using proteome-wide screens (e.g., KINOMEscan) to identify confounding interactions .
  • Structural analogs comparison isolates pharmacophore contributions, as seen in pyridine-derived agrochemical studies .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Fragment-based drug design systematically modifies substituents (e.g., fluorophenyl vs. chlorophenyl groups) to assess binding affinity.
  • Cryo-EM or co-crystallization with target proteins (e.g., kinases) identifies key binding motifs, as demonstrated in pyrimidine-based inhibitors .
  • Free-energy perturbation (FEP) calculations quantify substituent effects on binding thermodynamics .

Q. What methodologies validate the compound’s metabolic stability in preclinical models?

  • In vitro microsomal assays (human/rodent liver microsomes) quantify CYP450-mediated degradation.
  • Stable isotope labeling tracks metabolite formation via LC-MS/MS.
  • Pharmacokinetic modeling integrates in vitro data to predict in vivo half-lives, as applied to similar acetamide derivatives .

Methodological Notes

  • Avoiding commercial bias : Prioritize peer-reviewed synthesis protocols (e.g., flow-chemistry optimizations ) over vendor-supplied data.
  • Data reconciliation : Cross-validate biological activity using orthogonal assays (e.g., SPR vs. cell-based readouts) to mitigate platform-specific artifacts .

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